molecular formula C10H8N2O3 B1269288 Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate CAS No. 53960-10-4

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No. B1269288
CAS RN: 53960-10-4
M. Wt: 204.18 g/mol
InChI Key: MKUYKCWVZJBMOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methylated compounds involves multi-step procedures, including the treatment with specific reagents to achieve desired structural features. For instance, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates is achieved through a two-step procedure involving the Vilsmeier–Haack reagent (Verdecia et al., 1996).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular structure of related compounds, showcasing the detailed arrangement of atoms within the crystal lattice. For example, methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate and its derivatives have been studied for their crystalline structure, revealing intricate details of their molecular geometry and intermolecular interactions (Arshad et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds is diverse, with potential for various transformations and applications. The synthesis of 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides under solvent-free conditions using montmorillonite KSF clay as a catalyst illustrates the environmentally benign methods that can be employed for generating phthalazine derivatives (Habibi & Marvi, 2007).

Physical Properties Analysis

The physical properties of compounds like methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate can be inferred from studies on similar structures. These properties include melting points, boiling points, solubility in various solvents, and stability under different conditions. The crystallization behavior and phase transitions offer valuable information for material science and pharmaceutical applications.

Chemical Properties Analysis

Chemical properties are closely related to the functional groups present in the molecule and their interactions. These properties determine the compound's reactivity, including its acid-base behavior, reactivity towards nucleophiles and electrophiles, and the potential for forming derivatives through substitution, addition, or elimination reactions. The exploration of these chemical properties is essential for the development of new synthetic methodologies and the discovery of novel compounds with significant applications.

Scientific Research Applications

Synthesis and Derivative Formation

  • Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate is a key intermediate in the synthesis of various chemically significant compounds. For instance, it is used in the synthesis of methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, demonstrating its utility in creating pyrazolo- and pyridine-based compounds with potential pharmaceutical applications (Verdecia et al., 1996).

Antimicrobial and Cytotoxicity Studies

  • Research has shown that derivatives of methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate exhibit significant antimicrobial activities. This is evident in studies where novel 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, designed from methyl-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, displayed noteworthy antimicrobial properties (Sridhara et al., 2011).

Precursor for Advanced Synthesis

  • This compound is frequently used as a precursor for the synthesis of complex molecules. An example of this is its use in the preparation of cyclic and bicyclic β-amino acids derivatives, showcasing its versatility as a building block in organic synthesis (Tishkov et al., 2002).

Anticancer Research

  • Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate derivatives have been studied for their potential in cancer treatment. Notably, synthesis of new quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, has shown promising anti-proliferative effects against various cancer cell lines (Ahmed et al., 2020).

Structural and Spectral Studies

  • Structural and spectral investigations of compounds derived from methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate contribute significantly to the understanding of their chemical properties and potential applications. Research in this area includes studies on pyrazole-4-carboxylic acid derivatives (Viveka et al., 2016).

Enabling Synthesis of Novel Compounds

  • The compound enables the creation of novel molecules with unique properties and potential applications. For instance, its use in the synthesis of platinum(II) and palladium(II) complexes, as well as in the formation of various highly substituted pyrazole ligands, demonstrates its role in inorganic chemistry and material science (Budzisz et al., 2004).

Role in Tautomeric and Intermolecular Interaction Studies

  • Research on methylated derivatives of 4,5-dihydro-6-hydroxypyridazine-3-carboxylic acids, which are closely related to methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate, contributes to understanding tautomeric forms and specific intermolecular interactions. This highlights its importance in theoretical chemistry and molecular modeling (Katrusiak et al., 2011).

Safety And Hazards

The safety information for “Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

methyl 4-oxo-3H-phthalazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-6-4-2-3-5-7(6)9(13)12-11-8/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUYKCWVZJBMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353883
Record name Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate

CAS RN

53960-10-4
Record name Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
G Koza, S Keskin, MS Özer, B Cengiz, E Şahin, M Balci - Tetrahedron, 2013 - Elsevier
We hereby report the synthesis of a novel class of compounds, 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones starting from methyl 2-(2-…
Number of citations: 18 www.sciencedirect.com
S Keskin - 2015 - open.metu.edu.tr
The interest in the synthesis of heterocyclic compounds has increased day by day due to their biological activities. This study focuses on the synthesis of different benzene-fused …
Number of citations: 1 open.metu.edu.tr
MR Lugo, AR Merrill - Toxins, 2020 - mdpi.com
Mono-ADP-ribosyltransferase toxins are often key virulence factors produced by pathogenic bacteria as tools to compromise the target host cell. These toxins are enzymes that use host …
Number of citations: 5 www.mdpi.com
X Liu, C Wang, S Li, L Qu, F Yin, D Lu… - Journal of Medicinal …, 2021 - ACS Publications
As a vital kinase in the glycolysis system, PKM2 is extensively expressed in colorectal cancer (CRC) to support the energy and biosynthetic needs. In this study, we designed a series of …
Number of citations: 10 pubs.acs.org
R Ravulapalli, MR Lugo, R Pfoh, D Visschedyk… - Biochemistry, 2015 - ACS Publications
Vis toxin was identified by a bioinformatics strategy as a putative virulence factor produced by Vibrio splendidus with mono-ADP-ribosyltransferase activity. Vis was purified to …
Number of citations: 22 pubs.acs.org
M Coban, J Morrison, W Freeman, ES Radisky… - 2020 - chemrxiv.org
We are presenting our on going studies with inhibitory research on Tmprss2, S-protein:Ace2, and 3CLpro using compound screening coupled with X-ray crystallography, molecular …
Number of citations: 2 chemrxiv.org
AD Mood - 2019 - search.proquest.com
Design, Synthesis, and Analysis of Potent Antifungal Azole Synergizer Small Molecules and Computational and Deep Learning Approaches for Chemical Reaction Prediction Design, …
Number of citations: 2 search.proquest.com

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